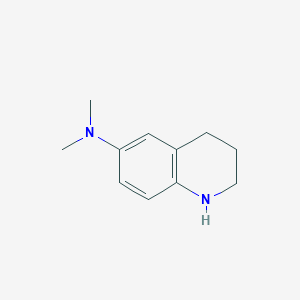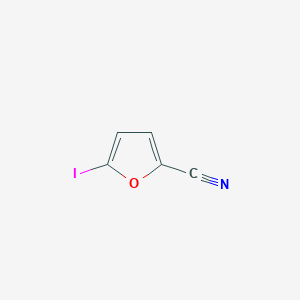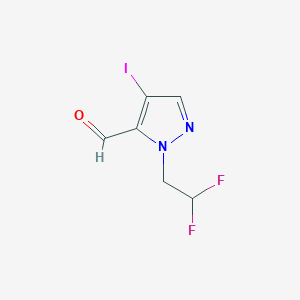
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine is an organic compound with the molecular formula C11H16N2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mécanisme D'action
Mode of Action
It is structurally related to a class of compounds known as tetrahydroquinoline amines, which are known to inhibit the in vitro reuptake of serotonin and dopamine . This suggests that N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine might interact with serotonin and dopamine transporters, thereby affecting neurotransmitter levels in the brain.
Biochemical Pathways
If it does indeed affect serotonin and dopamine reuptake as suggested above, it could potentially influence a variety of neurological processes, including mood regulation, reward, and motor control .
Pharmacokinetics
Its molecular weight of 17626 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
If it does indeed inhibit serotonin and dopamine reuptake, it could potentially increase the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine typically involves the reduction of quinoline derivatives followed by N-methylation. One common method involves the reduction of 6-nitroquinoline to 6-aminoquinoline, which is then subjected to N-methylation using formaldehyde and formic acid .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of quinoline derivatives under high pressure and temperature conditions. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for substitution reactions[][3].
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-alkylated or N-acylated derivatives[][3].
Applications De Recherche Scientifique
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylethylenediamine: Another compound with similar structural features but different biological activities.
1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroquinoline scaffold but has distinct chemical properties and applications.
Uniqueness
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine is unique due to its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13(2)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCVHHJFTXAXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2900910.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2900911.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide](/img/structure/B2900912.png)
![2-(naphthalen-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2900913.png)




![methyl 4-[(1E)-[(adamantan-1-yl)imino]methyl]benzoate](/img/structure/B2900923.png)
![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methoxy-2-phenylethanone](/img/structure/B2900924.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2900929.png)
![4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(4-methylpiperidin-1-yl)pyrimidine](/img/structure/B2900930.png)
![N-benzyl-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2900931.png)

